3-(difluoromethoxy)-4-methoxybenzaldehyde
Overview
Description
3-(difluoromethoxy)-4-methoxybenzaldehyde is an organic compound with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.16 g/mol . It is characterized by the presence of both difluoromethoxy and methoxy groups attached to a benzaldehyde core. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-4-methoxybenzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydroxyl group with the difluoromethoxy group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethoxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-Difluoromethoxy-4-methoxybenzoic acid.
Reduction: 3-Difluoromethoxy-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(difluoromethoxy)-4-methoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes. The difluoromethoxy and methoxy groups can enhance the compound’s binding affinity to the active sites of enzymes, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition or activation of the enzyme .
Comparison with Similar Compounds
Similar Compounds
4-Difluoromethoxybenzaldehyde: Lacks the methoxy group at the 3-position.
3-Methoxy-4-hydroxybenzaldehyde: Lacks the difluoromethoxy group.
4-Fluoro-3-methoxybenzaldehyde: Contains a single fluorine atom instead of the difluoromethoxy group.
Uniqueness
3-(difluoromethoxy)-4-methoxybenzaldehyde is unique due to the presence of both difluoromethoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to molecular targets and provide unique properties compared to similar compounds .
Properties
IUPAC Name |
3-(difluoromethoxy)-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOBKYXYQVFUJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397607 | |
Record name | 3-Difluoromethoxy-4-methoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153587-11-2 | |
Record name | 3-Difluoromethoxy-4-methoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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